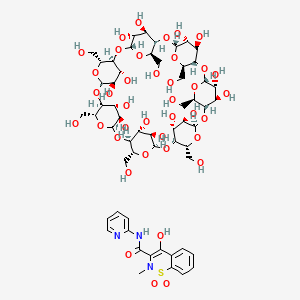

Piroxicam-beta-cyclodextrin

説明

Piroxicam-beta-cyclodextrin is a complex of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam and an inert cyclic macromolecule, Beta-Cyclodextrin . It is used to treat symptoms of osteoarthritis and rheumatoid arthritis . The complexation with Beta-Cyclodextrin allows a more rapid absorption of Piroxicam from the digestive tract .

Synthesis Analysis

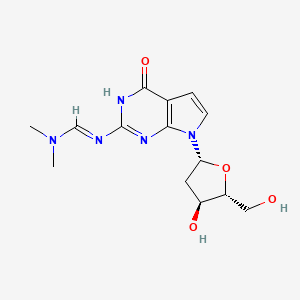

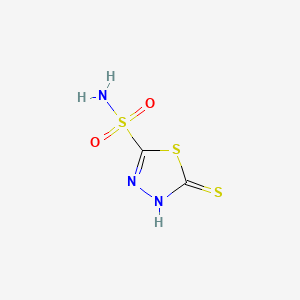

The synthesis of Piroxicam-beta-cyclodextrin involves the creation of inclusion complexes that can have physical, chemical, and biological properties very different from either those of the drug or the cyclodextrin . The synthesis of copolymers of Beta-Cyclodextrin by different functional monomers and cross-linkers has been discussed in various studies .Molecular Structure Analysis

The molecular structure of Piroxicam-beta-cyclodextrin is a result of the supermolecular encapsulation of Piroxicam with the cyclic oligosaccharide Beta-Cyclodextrin . The structure of Piroxicam itself includes a Chemical Formula of C15H13N3O4S .Chemical Reactions Analysis

The chemical reactions involved in the formation of Piroxicam-beta-cyclodextrin are complex and involve the interaction of Piroxicam with Beta-Cyclodextrin . Thermodynamic studies have been conducted on the complexation of Piroxicam with Beta-Cyclodextrin in aqueous solution .Physical And Chemical Properties Analysis

The physical and chemical properties of Piroxicam-beta-cyclodextrin are influenced by its complexation with Beta-Cyclodextrin . This complexation leads to an increase in the rate of absorption of the active compound and consequently, an earlier onset of analgesic action .科学的研究の応用

Pharmacodynamic and Pharmacokinetic Properties : Piroxicam-beta-cyclodextrin is a complex of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam and beta-cyclodextrin. It has shown a faster onset of action and equivalent or less gastrointestinal mucosal toxicity compared to standard piroxicam. This is important in the treatment of rheumatic diseases and pain states (Lee & Balfour, 1994).

Therapeutic Potential in Rheumatic Diseases : Clinical trials have demonstrated the effectiveness of piroxicam-beta-cyclodextrin in patients with rheumatic diseases. It has been found to be as effective as standard piroxicam, with a more rapid analgesic onset and reduced gastropathic effects in animal studies (Lister, Acerbi, & Cadel, 1993).

Effect on Postural Sway in Chronic Low Back Pain : Studies have suggested that piroxicam-beta-cyclodextrin in sachet form may have beneficial effects on postural sway in patients with chronic low back pain, indicating its potential use in this condition (Chang et al., 2008).

Role in Topical Drug Formulations : The inclusion of piroxicam with cyclodextrins in topical drug formulations has been shown to enhance the drug's dissolution properties and increase its permeation from the formulation. This has implications for the development of more effective topical NSAID treatments (Jug et al., 2005).

Use in Postoperative Pain Management : Piroxicam-beta-cyclodextrin has been compared with intramuscular piroxicam for postoperative pain management after orthopedic surgery, showing a rapid and good analgesic effect comparable to intramuscular administration (Martens, 1994).

Pharmacokinetic Properties in Humans : Studies on the pharmacokinetic properties of piroxicam-beta-cyclodextrin in humans have shown faster absorption rates than plain piroxicam, which may contribute to its reduced incidence of gastrointestinal complaints and rapid pain relief (Woodcock et al., 1993).

Comparison with Indomethacin in Headache Treatment : In a study comparing piroxicam-beta-cyclodextrin with indomethacin for headache treatment, it was found to be partly effective but seemed inferior to indomethacin, especially in chronic paroxysmal hemicrania (Sjaastad & Antonaci, 1995).

作用機序

将来の方向性

The future directions for Piroxicam-beta-cyclodextrin could involve further exploration of its potential benefits over standard Piroxicam, particularly in terms of gastrointestinal tolerability . Additionally, the potential of nanoforming for producing fast-acting dosage forms of poorly soluble drugs like Piroxicam has been suggested .

特性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83N3O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242388 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piroxicam-beta-cyclodextrin | |

CAS RN |

96684-39-8 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)

![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)

![3-Oxatricyclo[5.1.1.0~2,4~]nonane](/img/structure/B570975.png)